1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a synthetic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone generally involves several steps:
Formation of Pyrrolo[1,2-a]pyrazine Core: : This can be synthesized through a condensation reaction between a 4-chlorophenyl-substituted amine and a suitable pyrazine derivative.
Sulfonylation: : The intermediate is then subjected to sulfonylation, where a sulfonyl chloride reacts with the amine group to form a sulfonamide linkage.
Ethanone Introduction:
Industrial Production Methods
Industrial-scale production typically mirrors the synthetic routes employed in the lab but optimized for larger quantities. This optimization includes improved reaction conditions such as temperature and pressure control, and the use of industrial-grade reagents. Catalysts may also be introduced to speed up reactions and increase yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly at the pyrazinyl ring, using reagents like KMnO4.
Reduction: : The sulfonamide group can be reduced to amine using reducing agents such as LiAlH4.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl rings under suitable conditions.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic or neutral conditions.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Halogens (like Br2) in the presence of catalysts like FeCl3.
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of primary amines.
Substitution: : Introduction of halogen or other substituent groups onto the aromatic rings.
Scientific Research Applications
1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone finds uses in several scientific domains:
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in the study of enzyme inhibition and as a probe to understand biochemical pathways.
Medicine: : Potential therapeutic applications due to its sulfonamide group, known for antimicrobial properties.
Industry: : Employed in the development of materials with specific electronic properties due to its aromatic systems.
Mechanism of Action
The compound interacts with biological systems primarily through its sulfonamide group. It inhibits enzymes by mimicking the substrate, thus blocking the active site. The aromatic and heterocyclic structures allow it to engage in π-π interactions and hydrogen bonding, crucial for its biological activity.
Comparison with Similar Compounds
Unique Features
Enhanced Stability: : Due to the pyrrolo[1,2-a]pyrazine core.
Specificity: : The 4-chlorophenyl group confers unique binding properties.
Similar Compounds
1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-one: : Similar core but lacks sulfonamide group.
1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl)ethanone: : Halogenated with bromine instead of chlorine.
Conclusion
1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a fascinating compound with a myriad of applications spanning chemistry, biology, medicine, and industry. Its complex structure offers numerous pathways for chemical reactions, making it a valuable subject for scientific research.
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15(25)16-6-10-19(11-7-16)28(26,27)24-14-13-23-12-2-3-20(23)21(24)17-4-8-18(22)9-5-17/h2-12,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCVLLWEMCTPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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